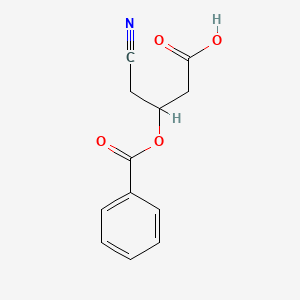

3-Benzoyloxy-4-cyanobutanoic acid

描述

Significance as a Chiral Building Block in Contemporary Organic Synthesis

The utility of 3-benzoyloxy-4-cyanobutanoic acid as a chiral building block is a cornerstone of its significance in modern organic synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. The stereocenter at the C3 position of this compound makes it a valuable precursor for introducing chirality into a target molecule, a critical aspect in the development of pharmaceuticals and other biologically active compounds.

The synthesis of enantiomerically pure forms of related β-hydroxy nitriles and their derivatives highlights the potential pathways to access chiral this compound. For instance, the synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester, a key intermediate for statins, has been achieved with high enantiomeric purity. sioc-journal.cn This underscores the feasibility of preparing enantiopure 3-hydroxy-4-cyanobutanoic acid derivatives, which can then be benzoylated to yield the target chiral building block.

The versatility of the functional groups present in this compound further enhances its utility. The carboxylic acid can be readily converted into esters, amides, or other functionalities, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. chemguide.co.uksparkl.me This functional group compatibility allows for a wide range of chemical manipulations, making it a versatile scaffold for the construction of diverse molecular architectures.

| Functional Group | Transformation | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Esterification | Ester | Prodrug synthesis, modification of solubility |

| Carboxylic Acid | Amidation | Amide | Peptidomimetic synthesis, introduction of hydrogen bonding motifs |

| Cyano Group | Hydrolysis (acidic or basic) | Carboxylic Acid | Formation of dicarboxylic acid derivatives |

| Cyano Group | Reduction (e.g., with H₂/catalyst) | Primary Amine | Synthesis of amino alcohols and diamines |

| Benzoyloxy Group | Hydrolysis | Hydroxy Group | Unmasking a key functional group for further reactions |

Overview of its Role in Bio-inspired Chemical Transformations

The application of this compound and its precursors in bio-inspired chemical transformations represents a burgeoning area of research. Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules, often employing enzymatic or chemoenzymatic methods that offer high selectivity and mild reaction conditions.

The synthesis of chiral cyanohydrins, which are precursors to β-hydroxy acids, is a well-established area of biocatalysis. rsc.orgd-nb.infonih.gov Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes and ketones, producing chiral cyanohydrins with high enantiomeric excess. rsc.org This bio-inspired approach could be envisioned for the synthesis of the chiral cyanohydrin precursor to 3-hydroxy-4-cyanobutanoic acid.

Furthermore, the hydrolysis of nitriles to carboxylic acids can be achieved enzymatically using nitrilases or nitrile hydratases/amidases. researchgate.netresearchgate.netucdavis.edu These enzymatic methods proceed under mild conditions and can exhibit high chemo- and regioselectivity, offering a green alternative to traditional chemical hydrolysis which often requires harsh acidic or basic conditions. chemguide.co.uk The enzymatic hydrolysis of the cyano group in a precursor to this compound would be a prime example of a bio-inspired transformation.

Chemoenzymatic strategies, which combine enzymatic and traditional chemical reactions, are powerful tools in modern synthesis. acs.orgnih.govnih.gov A plausible chemoenzymatic route to chiral this compound could involve an initial enzymatic resolution or asymmetric synthesis of a key intermediate, followed by standard chemical transformations to install the benzoyloxy group.

| Reaction Type | Enzyme Class | Substrate Precursor | Product | Significance |

|---|---|---|---|---|

| Asymmetric Cyanation | Hydroxynitrile Lyase (HNL) | Aldehyde | Chiral Cyanohydrin | Establishes the key stereocenter. rsc.org |

| Nitrile Hydrolysis | Nitrilase | Nitrile | Carboxylic Acid | Mild and selective conversion of the cyano group. researchgate.netucdavis.edu |

| Kinetic Resolution | Lipase (B570770)/Esterase | Racemic Ester | Enantiopure Ester and Alcohol | Separation of enantiomers to obtain chiral starting material. nih.gov |

Research Trajectories and Academic Relevance

The academic relevance of this compound is intrinsically linked to the ongoing demand for novel chiral building blocks and the development of sustainable synthetic methodologies. Current research trajectories are likely to focus on several key areas.

One significant direction is the development of efficient and highly stereoselective synthetic routes to both enantiomers of this compound. This would involve the exploration of both chemical and biocatalytic methods, including asymmetric catalysis and whole-cell biotransformations. The ability to access both (R)- and (S)-enantiomers is crucial for structure-activity relationship (SAR) studies in drug discovery.

Another important research avenue is the application of this chiral building block in the total synthesis of complex natural products and pharmaceutically active molecules. Its trifunctional nature allows for its incorporation into a wide variety of molecular scaffolds, and its pre-installed chirality can significantly streamline synthetic routes.

Furthermore, the exploration of this compound and its derivatives in the context of "green chemistry" is of high academic interest. This includes the use of enzymatic and chemoenzymatic methods for its synthesis, as well as its application in environmentally benign synthetic processes. ucdavis.edu The development of catalytic and atom-economical transformations involving this building block is a key goal.

The continued investigation of compounds like this compound contributes to the fundamental understanding of stereoselective synthesis and the development of new tools for organic chemists. Its potential as a versatile chiral synthon ensures its continued relevance in the academic and industrial research landscape.

Structure

3D Structure

属性

分子式 |

C12H11NO4 |

|---|---|

分子量 |

233.22 g/mol |

IUPAC 名称 |

3-benzoyloxy-4-cyanobutanoic acid |

InChI |

InChI=1S/C12H11NO4/c13-7-6-10(8-11(14)15)17-12(16)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,14,15) |

InChI 键 |

GKWZKZVNTLJRFP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)OC(CC#N)CC(=O)O |

同义词 |

3-benzoyloxy-4-cyanobutanoic acid |

产品来源 |

United States |

Mechanistic Investigations of 3 Benzoyloxy 4 Cyanobutanoic Acid Formation

Elucidation of Enzymatic Reaction Mechanisms (e.g., Nitrile Hydratase/Amidase Bienzymatic Systems)

The formation of a carboxylic acid from a nitrile precursor is often accomplished in nature through a two-step enzymatic process involving a nitrile hydratase (NHase) and an amidase. nih.gov This bienzymatic system first hydrates the nitrile to an amide intermediate, which is then hydrolyzed by the amidase to the corresponding carboxylic acid and ammonia (B1221849). nih.gov

Nitrile Hydratase (NHase): Nitrile hydratases are metalloenzymes that catalyze the hydration of a nitrile to an amide. mdpi.comnih.gov These enzymes contain a non-heme iron or non-corrin cobalt catalytic center in their active site. mdpi.com The catalytic cycle involves the coordination of the nitrile group to the metal ion, which activates the nitrile for a nucleophilic attack by a water molecule. mdpi.commdpi.com The reaction is highly efficient and proceeds under mild conditions. nih.gov

Amidase: Following the action of nitrile hydratase, an amidase (acylamidase) catalyzes the hydrolysis of the amide intermediate. This reaction involves the cleavage of the C-N bond in the amide, producing a carboxylic acid and releasing ammonia. nih.gov Studies on amidases, such as the one from Rhodococcus rhodochrous J1, have identified key residues like Asp191 and Ser195 as crucial for catalytic activity, rather than the previously presumed cysteine residue.

For the specific case of 3-Benzoyloxy-4-cyanobutanoic acid, a hypothetical precursor such as 3-benzoyloxyglutaronitrile could be envisioned. The nitrile hydratase/amidase system would act on one of the two nitrile groups. The nitrile hydratase would first convert a cyano group into an amido group, forming an intermediate like 3-benzoyloxy-4-carbamoylbutanoic acid. Subsequently, the amidase would hydrolyze this amide to the final carboxylic acid product.

Table 1: Key Enzymes in Nitrile Biotransformation

| Enzyme | EC Number | Reaction Catalyzed |

|---|---|---|

| Nitrile Hydratase | 4.2.1.84 | R-C≡N + H₂O → R-C(=O)NH₂ |

| Amidase | 3.5.1.4 | R-C(=O)NH₂ + H₂O → R-COOH + NH₃ |

| Nitrilase | 3.5.5.1 | R-C≡N + 2H₂O → R-COOH + NH₃ |

Alternatively, a single enzyme, nitrilase, could directly convert a nitrile to a carboxylic acid by adding two water molecules across the carbon-nitrogen triple bond, bypassing the amide intermediate. nih.gov Plant-derived nitrilases have been shown to exhibit both nitrilase and nitrile hydratase activities. nih.gov

Kinetic and Thermodynamic Aspects of Synthesis Pathways

Specific kinetic and thermodynamic parameters for the synthesis of this compound have not been reported. However, general characteristics of the enzymatic reactions involved can be discussed.

Stereochemical Progression and Transition State Analysis in Biocatalyzed Reactions

There is no specific information regarding the stereochemical progression or transition state analysis for the biocatalyzed formation of this compound. The carbon atom at the 3-position of the butanoic acid backbone is a chiral center, meaning the compound can exist as (R) and (S) enantiomers.

In biocatalysis, the stereochemical outcome is dictated by the three-dimensional structure of the enzyme's active site. Enzymes like nitrile hydratases and nitrilases can exhibit high enantioselectivity, preferentially converting one enantiomer of a racemic substrate or producing a single enantiomer product from a prochiral substrate. For example, the desymmetrization of 3-substituted glutaronitriles using nitrilases can produce chiral 4-cyano-3-hydroxybutanoic acid with high enantiomeric excess.

A hypothetical biocatalytic route to a specific enantiomer of this compound would likely involve an enantioselective enzyme. This could be achieved through a kinetic resolution of a racemic precursor, where the enzyme selectively converts one enantiomer, leaving the other unreacted. Alternatively, a prochiral dinitrile precursor could be desymmetrized by an enzyme that selectively hydrolyzes one of the two enantiotopic nitrile groups.

Transition state analysis for these enzymatic reactions would require advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations. These studies would model the substrate binding in the active site and the subsequent chemical steps of hydration or hydrolysis to elucidate the structure of the transition state and explain the origins of catalysis and stereoselectivity. Such detailed analyses for the formation of this compound have not been published.

Stereochemical Control and Chirality in 3 Benzoyloxy 4 Cyanobutanoic Acid Research

Importance of Enantiopurity in the Synthesis of Downstream Chiral Molecules

The enantiopurity of a molecule is crucial when it serves as a building block for the synthesis of downstream chiral molecules, particularly in the pharmaceutical industry. nih.govacs.org The biological systems with which drugs interact are themselves chiral, consisting of enantiomerically pure proteins, nucleic acids, and other biomolecules. wikipedia.org Consequently, the different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.govardena.com

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, have a different and possibly undesirable effect, or even be toxic. wikipedia.org Therefore, the use of enantiopure starting materials like a specific stereoisomer of 3-Benzoyloxy-4-cyanobutanoic acid would be critical to ensure that the final drug product is also enantiomerically pure, thereby maximizing its therapeutic efficacy and minimizing potential adverse effects. ardena.com The synthesis of enantiopure drugs from chiral building blocks is a common strategy to avoid the complex and often costly separation of enantiomers at a later stage. wikipedia.orgardena.com

Methodologies for Achieving High Enantiomeric Excess

Achieving a high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. Several methodologies can be employed to produce enantiomerically enriched compounds. These can be broadly categorized as asymmetric synthesis, chiral resolution, and the use of a chiral pool.

Asymmetric Synthesis: This involves the use of chiral catalysts or chiral auxiliaries to direct a reaction towards the formation of one enantiomer over the other. nih.gov For a molecule like this compound, this could involve the asymmetric reduction of a keto precursor to establish the chiral hydroxyl group, followed by benzoylation. For instance, enzymatic reductions are known to produce chiral hydroxy compounds with high enantioselectivity. The enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, a precursor to the acid, has been demonstrated using whole-cell catalysis, achieving high yields and excellent enantiomeric excess. scientific.net

Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is another powerful technique. For example, the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyrate has been achieved using Rhodococcus erythropolis, yielding the (R)-ester with high optical purity. nih.gov

Influence of Substrate Structure and Reaction Environment on Stereoselectivity

The stereoselectivity of a chemical reaction is highly dependent on both the structure of the substrate and the conditions of the reaction environment.

Substrate Structure: The steric and electronic properties of the substrate play a critical role in directing the stereochemical outcome of a reaction. The presence of bulky groups near the reacting center can hinder the approach of a reagent from a particular face of the molecule, leading to a preference for reaction at the less hindered face.

Reaction Environment:

Catalyst: The choice of catalyst is paramount in asymmetric catalysis. Chiral catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer. The structure of the catalyst, including its ligands and metal center, can be fine-tuned to maximize enantioselectivity.

Solvent: The solvent can influence the stability of the transition states leading to the different enantiomers. A solvent may preferentially solvate one transition state over the other, thereby lowering its energy and increasing the rate of formation of the corresponding product.

Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

Reagents: The nature and stoichiometry of the reagents can also impact stereoselectivity. For instance, in a reduction reaction, the choice of reducing agent can significantly affect the stereochemical outcome.

While no specific data for this compound is available, the general principles of asymmetric synthesis suggest that these factors would be crucial in controlling its stereochemistry.

Chiral Pool and Auxiliary Approaches

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. nih.gov These natural compounds possess pre-existing stereocenters that can be incorporated into the target molecule. For example, L-(−)-malic acid has been used as a chiral starting material for the synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester. researchgate.net This strategy avoids the need for an asymmetric induction step and can be a very efficient way to produce enantiopure compounds.

Chiral Auxiliary Approach: A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric aldol reactions to produce syn-aldol products with high diastereoselectivity. nih.gov Similarly, chiral auxiliaries derived from amino acids have been used in a variety of asymmetric transformations. researchgate.net This approach allows for the stoichiometric use of chirality to control the formation of new stereocenters.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-Benzoyloxy-4-cyanobutanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Assignments

Proton (¹H) NMR spectroscopy would provide crucial information on the number of different types of protons, their electronic environments, and their neighboring protons. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the local electronic structure. For this compound, one would expect distinct signals for the protons of the benzoyl group, the methine proton at the C3 position, the methylene protons at the C2 and C4 positions, and the acidic proton of the carboxylic acid group.

Similarly, Carbon-¹³ (¹³C) NMR spectroscopy is vital for identifying all the unique carbon atoms in the molecule. The spectrum would display characteristic chemical shifts for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons of the benzoyl group, the carbon of the nitrile group, and the aliphatic carbons of the butanoic acid backbone.

A detailed analysis of the chemical shifts, integration of the proton signals, and the splitting patterns (multiplicity) would allow for the initial assignment of the proton and carbon signals to specific atoms in the molecular structure.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 180 |

| Benzoyl (C=O) | - | 165 - 175 |

| Aromatic (C₆H₅) | 7.4 - 8.1 | 128 - 135 |

| Methine (-CH-) | 5.0 - 5.5 | 65 - 75 |

| Methylene (-CH₂-CN) | 2.8 - 3.2 | 20 - 30 |

| Methylene (-CH₂-COOH) | 2.5 - 2.9 | 30 - 40 |

| Nitrile (-CN) | - | 115 - 125 |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To confirm the structural assignments and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the methine proton at C3 and the methylene protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the butanoic acid backbone and the benzoyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show a correlation between the methine proton at C3 and the carbonyl carbon of the benzoyl group, confirming the position of the benzoyloxy substituent.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. For this compound (C₁₂H₁₁NO₄), the exact mass can be calculated and compared with the experimentally determined mass to confirm the elemental composition. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different functional groups. For this compound, characteristic fragmentation pathways would likely involve the loss of the benzoyloxy group, the carboxylic acid group, and the cyanomethyl group, providing valuable structural confirmation.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands for the various functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid.

C=O stretch: Two distinct sharp bands, one for the ester carbonyl (around 1720-1740 cm⁻¹) and one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).

C≡N stretch: A sharp, medium-intensity band in the region of 2240-2260 cm⁻¹.

C-O stretch: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ester and carboxylic acid C-O bonds.

Aromatic C-H and C=C stretches: Characteristic bands for the benzene ring.

These vibrational modes not only confirm the presence of the key functional groups but can also provide insights into the conformational properties of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, ester, and nitrile functionalities.

The presence of the carboxylic acid group gives rise to a very broad O-H stretching vibration, typically observed in the region of 3300-2500 cm⁻¹. spectroscopyonline.comresearchgate.net This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is expected to appear as a strong, sharp peak between 1730 and 1700 cm⁻¹. spectroscopyonline.com The ester group also contains a carbonyl bond, and its stretching vibration is anticipated in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of both the carboxylic acid and the ester will produce distinct bands in the fingerprint region, typically between 1320-1210 cm⁻¹ for the carboxylic acid C-O and 1300-1000 cm⁻¹ for the ester C-O. spectroscopyonline.com The nitrile (C≡N) group has a characteristic and easily identifiable stretching vibration that is expected to appear as a medium-intensity, sharp peak in the 2260-2240 cm⁻¹ region. Aromatic C-H stretching from the benzoyl group would be observed around 3100-3000 cm⁻¹, and C=C stretching vibrations from the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

Hypothetical FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic |

| 2260-2240 | C≡N stretch | Nitrile |

| 1750-1735 | C=O stretch | Ester |

| 1730-1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 1300-1000 | C-O stretch | Ester |

| 960-900 | O-H bend | Carboxylic Acid |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be especially effective in characterizing the nitrile and aromatic functionalities.

The C≡N stretching vibration, which is often weak in FTIR, typically gives a strong and sharp signal in the Raman spectrum, expected in the 2260-2240 cm⁻¹ region. researchgate.net The symmetric breathing vibration of the benzene ring in the benzoyl group is expected to produce a strong, sharp peak around 1000 cm⁻¹. Other characteristic Raman bands would include the C=O stretching of the ester and carboxylic acid groups, though these may be weaker than in the FTIR spectrum. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would also be observable.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3070-3050 | Aromatic C-H stretch | Aromatic |

| 2980-2850 | Aliphatic C-H stretch | Aliphatic |

| 2260-2240 | C≡N stretch | Nitrile |

| 1740-1720 | C=O stretch | Ester |

| 1710-1680 | C=O stretch | Carboxylic Acid |

| 1610-1590 | Aromatic C=C stretch | Aromatic Ring |

| 1000 | Ring Breathing | Aromatic Ring |

Advanced Chromatographic Techniques for Purity and Enantiomeric Ratio Assessment

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Separation

HPLC is the primary technique for assessing the purity of non-volatile compounds like this compound. Due to the presence of a chiral center at the third carbon, chiral HPLC is essential for separating and quantifying the individual enantiomers.

For purity analysis, a reversed-phase HPLC method would be suitable. sielc.comhelixchrom.comsielc.com A C18 column is a common choice for separating compounds of moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting any potential impurities with different polarities. Detection would typically be performed using a UV detector, as the benzoyl group contains a strong chromophore.

For the separation of enantiomers, a chiral stationary phase (CSP) is required. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific column and analyte. The choice of mobile phase and the addition of modifiers can significantly influence the enantioselectivity. researchgate.net Macrocyclic glycopeptide-based CSPs are also a viable option for the enantiomeric resolution of acidic compounds. chiraltech.com

Illustrative HPLC and Chiral HPLC Method Parameters

| Parameter | Purity Analysis (Reversed-Phase HPLC) | Enantiomeric Separation (Chiral HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | Polysaccharide-based (e.g., Chiralcel OD-H) or Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Hexane/Isopropanol with 0.1% Trifluoroacetic acid (Normal Phase) OR Acetonitrile/Water with buffer (Reversed Phase) |

| Gradient/Isocratic | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 230 nm | UV at 230 nm |

| Temperature | 25 °C | 25 °C |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the molecular properties of 3-Benzoyloxy-4-cyanobutanoic acid. By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state geometry, electronic structure, and reactivity descriptors.

A theoretical study on new butanoic acid derivatives, including structures analogous to this compound, utilized DFT calculations at the B3LYP/6-31+G(d) level of theory to investigate and compare their stability and reactivity biointerfaceresearch.com. Such calculations yield critical data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity biointerfaceresearch.com.

Global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated to provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions biointerfaceresearch.com.

Table 1: Calculated Electronic Properties for Butanoic Acid Derivatives Note: This table is illustrative of the data obtained from DFT studies on butanoic acid derivatives. Values are representative examples based on similar structures.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.0 to 6.0 |

| Electronegativity (χ) | Measure of electron-attracting power | 3.5 to 4.5 |

| Hardness (η) | Resistance to change in electron configuration | 2.5 to 3.0 |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.0 to 3.5 |

Molecular Modeling and Dynamics Simulations of Enzymatic Active Sites and Substrate Binding

While specific molecular dynamics (MD) simulations for this compound are not prominently documented, this methodology is essential for understanding its potential as a substrate or inhibitor for enzymes. Molecular docking and MD simulations are powerful tools for visualizing and analyzing the interactions between a small molecule (ligand) and a protein receptor at an atomic level researchgate.net.

The process begins with molecular docking, where computational algorithms predict the preferred orientation of this compound when bound to the active site of a target enzyme, such as a lipase (B570770) or esterase, which could catalyze its hydrolysis. The docking results provide a binding affinity score, indicating the strength of the interaction, and reveal key intermolecular forces like hydrogen bonds and van der Waals interactions between the ligand and the enzyme's amino acid residues nih.gov.

Following docking, MD simulations can be performed to study the dynamic stability of the enzyme-substrate complex over time nih.govnih.gov. These simulations model the movements of atoms and molecules, providing insights into how the substrate settles into the active site, the conformational changes the enzyme might undergo to accommodate the substrate, and the stability of the crucial interactions required for catalysis researchgate.net. For this compound, simulations could track the root-mean-square deviation (RMSD) of the complex to assess its stability, with stable binding being a prerequisite for efficient enzymatic conversion nih.gov.

In Silico Design and Engineering of Biocatalysts for Improved Activity and Selectivity

In silico methods are instrumental in the rational design and engineering of enzymes to enhance their performance for specific substrates like this compound. The data generated from quantum chemical calculations and molecular modeling serves as the foundation for targeted modifications to a biocatalyst nih.govnih.gov.

For example, if docking studies reveal that the active site of a wild-type enzyme is too small or has a suboptimal shape to bind this compound efficiently, protein engineering can be guided by this information. Computational tools can identify specific amino acid residues in the active site that can be mutated to improve substrate binding, enhance catalytic activity, or alter selectivity. By simulating the effects of different mutations in silico, researchers can prioritize a small number of promising enzyme variants for experimental testing, significantly reducing the time and effort required in the laboratory. This approach has been successfully used to optimize enzymes for various chemical scaffolds nih.gov.

Cheminformatics and Machine Learning Applications in Biocatalysis Research

Cheminformatics and machine learning (ML) are transforming biocatalysis research by enabling the prediction of enzyme function and the acceleration of enzyme engineering nih.gov. While specific ML models for this compound have not been detailed, the application of these techniques is highly relevant.

ML models can be trained on large datasets of known enzyme-substrate pairs and reaction outcomes. Such models could predict which enzymes from a vast database are most likely to act on this compound, even if they have never been experimentally tested with this specific compound. This predictive power helps to rapidly identify promising biocatalyst candidates for a desired chemical transformation nih.gov.

Furthermore, ML can accelerate the enzyme engineering cycle. After an initial round of experimental testing on enzyme variants, ML algorithms can analyze the resulting activity and selectivity data to learn complex sequence-function relationships. This knowledge can then be used to predict the most effective new mutations or combinations of mutations to create even better biocatalysts, guiding subsequent rounds of engineering in a more informed and efficient manner nih.gov.

Applications of 3 Benzoyloxy 4 Cyanobutanoic Acid in Advanced Organic Synthesis

Key Intermediate in the Synthesis of Complex Natural Products

The strategic placement of reactive functional groups and a defined stereocenter makes 3-benzoyloxy-4-cyanobutanoic acid a potent precursor for the asymmetric synthesis of complex natural products. Its carbon backbone is primed for elaboration into intricate structures.

Precursor to Chiral Lactone Moieties (e.g., Mevinic Acids)

Chiral lactones are prevalent structural motifs in a vast array of biologically active natural products, including the cholesterol-lowering mevinic acids. The structure of this compound is well-suited for transformation into these critical cyclic esters. The synthesis relies on the manipulation of its inherent functional groups.

The cyano group (-C≡N) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. youtube.comyoutube.com This transformation converts the molecule into a dicarboxylic acid derivative. Subsequent selective reduction of one carboxyl group, or the original one, to a primary alcohol would create a hydroxy-acid, which can then undergo intramolecular esterification (lactonization) to form the lactone ring. The benzoyloxy group at the C-3 position is crucial as it establishes a specific stereocenter in the molecule. This pre-installed chirality is essential for the asymmetric synthesis of complex targets, ensuring the final product is obtained as a single enantiomer, which is often critical for its biological activity. nih.govnih.gov

Table 1: Synthetic Utility for Chiral Lactone Formation

| Functional Group | Transformation | Resulting Group | Role in Lactone Synthesis |

| Cyano (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Forms one end of the eventual hydroxy-acid precursor. |

| Carboxylic Acid (-COOH) | Reduction | Alcohol (-CH₂OH) | Forms the other end of the hydroxy-acid precursor. |

| Benzoyloxy (-OBz) | Protection/Chirality | Hydroxyl (-OH) | Dictates the stereochemistry of the final lactone product. |

While direct literature detailing the conversion of this compound to mevinic acids is not prominent, its structure represents a classic synthon for chiral γ-lactones, a core component of the mevinic acid family. The principles of cyanohydrin chemistry, where a cyano and hydroxyl group are used to build lactones, support its potential in this application. nih.govrsc.org

Building Block for Macrocyclic Compounds

Macrocycles, large ring-containing compounds, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. The bifunctional nature of this compound makes it a candidate for the construction of these large ring systems.

The molecule possesses two distinct reactive termini: the carboxylic acid and the cyano group. The cyano group can be readily reduced to a primary amine (-CH₂NH₂). This transformation results in a chiral amino acid derivative. This new molecule, containing both a carboxylic acid and an amine, can undergo intermolecular amide bond formation, leading to the creation of poly-amides or, under high-dilution conditions, cyclic peptide-like macrocycles. The benzoyloxy group adds a point of stereochemical diversity and can influence the three-dimensional structure of the resulting macrocycle.

Synthesis of Chiral Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The demand for enantiomerically pure pharmaceuticals has driven the development of novel chiral building blocks. nih.gov this compound serves as a valuable intermediate for the synthesis of chiral APIs, particularly those based on amino acid scaffolds. nih.gov

Preparation of Aminobutyric Acid Analogs

Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system. researchgate.net Analogs of GABA are an important class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders. nih.govwikipedia.org this compound is a direct precursor to 3-substituted GABA analogs.

The synthesis is straightforward: the reduction of the cyano group at the C-4 position yields a primary amine. This reaction directly converts the molecule into a derivative of 4-aminobutanoic acid, the systematic name for GABA. The key advantage of using this precursor is the presence of the benzoyloxy group at the C-3 position. This group not only establishes chirality but can also be hydrolyzed to a hydroxyl group, yielding 3-hydroxy-GABA, or can be replaced through various substitution reactions to generate a library of 3-substituted GABA analogs. rsc.orgnih.gov The ability to generate diverse, stereochemically defined GABA derivatives is of high value in drug discovery programs. nih.gov

Table 2: Transformation to GABA Analogs

| Starting Compound | Key Reaction | Product Class | Potential Therapeutic Area |

| This compound | Nitrile Reduction | 3-Benzoyloxy-4-aminobutanoic acid | CNS Disorders, Neuropathic Pain |

| This compound | 1. Nitrile Reduction2. Hydrolysis | 3-Hydroxy-4-aminobutanoic acid (GABOB) | Anticonvulsant |

Derivatization for Advanced Materials Science (by analogy to related cyano acids in polymer chemistry)

While specific applications of this compound in materials science are not extensively documented, its structure is analogous to other cyano-containing carboxylic acids that are utilized in polymer chemistry. By analogy, its derivatives hold potential for creating advanced materials with tailored properties. rsc.orgrsc.org

The cyano group is known to impart specific properties to polymers. Its strong dipole moment can enhance intermolecular forces, leading to materials with higher thermal stability and solvent resistance. Cyano groups can also participate in specific polymerization reactions, such as cycloaddition, or act as sites for metal coordination to create functional hydrogels or films. acs.orgacs.org

The carboxylic acid function provides a versatile handle for incorporating the molecule into polymer backbones via esterification or amidation, leading to the formation of polyesters and polyamides. The combination of these two functional groups in one monomer could lead to polymers with unique characteristics. For example, polymerization through the carboxylic acid could yield a polyester (B1180765) with pendant nitrile groups, which could then be used for cross-linking or further functionalization. The inherent chirality of the monomer, derived from the benzoyloxy group, could be used to synthesize chiral polymers with applications in enantioselective separations or as chiral ligands in catalysis.

Table 3: Potential Roles in Polymer Science

| Functional Group | Potential Application | Resulting Material Property |

| Cyano (-C≡N) | Cross-linking, Metal Coordination, Polarity Enhancement | Increased thermal stability, specific binding capabilities, modified electronic properties. rsc.orgacs.org |

| Carboxylic Acid (-COOH) | Polyester/Polyamide Formation | Forms the main polymer chain, allows for biodegradability. |

| Chiral Center | Chiral Polymer Synthesis | Enantioselective recognition, specialized optical materials. |

Green Chemistry Principles in the Synthesis of 3 Benzoyloxy 4 Cyanobutanoic Acid

Promotion of Atom Economy and Reduction of By-products

Atom economy is a fundamental concept in green chemistry that evaluates how many atoms from the reactants are incorporated into the final desired product. researchgate.net An ideal reaction has 100% atom economy, meaning there are no wasted atoms and no by-products are formed. researchgate.net

The biocatalytic synthesis of (S)-3-Benzoyloxy-4-cyanobutanoic acid from prochiral 2-benzoyloxypropane-1,3-dinitrile is an excellent example of high atom economy. researchgate.net The reaction involves the selective hydrolysis of one of the two nitrile groups on the starting molecule. In this enzymatic transformation, a molecule of the dinitrile reacts with two molecules of water. Ideally, all atoms from the dinitrile and one water molecule are incorporated into the main product, with the second water molecule contributing to the formation of ammonia (B1221849) from the nitrile nitrogen.

Reaction: 2-benzoyloxypropane-1,3-dinitrile + 2 H₂O → (S)-3-Benzoyloxy-4-cyanobutanoic acid + NH₃

Utilization of Biocatalysis as a Sustainable and Environmentally Benign Approach

Biocatalysis, the use of enzymes or whole microbial cells as catalysts, is a cornerstone of green chemistry. tugraz.at For the synthesis of 3-Benzoyloxy-4-cyanobutanoic acid, biocatalysis offers a highly efficient and stereoselective pathway. researchgate.netresearchgate.net

Detailed research has shown that the enantiomerically pure (S)-cyano acid can be obtained through the biotransformation of the corresponding prochiral dinitrile. researchgate.net This transformation is effectively carried out by microorganisms such as Brevibacterium sp. R 312 and species of Rhodococcus. researchgate.netrsc.org The process is believed to occur in two enzymatic steps involving a nitrile hydratase, which converts the nitrile to an amide, followed by an amidase, which hydrolyzes the amide to the carboxylic acid. researchgate.net

The use of these nitrile-hydrolyzing enzymes is gaining popularity in organic synthesis due to their remarkable chemo-, regio-, and stereoselectivity under mild conditions. researchgate.netresearchgate.net This biological approach avoids the need for toxic reagents, such as cyanide, which are often used in traditional nitrile production, making the entire process inherently safer and more environmentally benign. tugraz.atchemeurope.com

Biocatalytic Synthesis of (S)-3-Benzoyloxy-4-cyanobutanoic Acid

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Prochiral 2-benzoyloxypropane-1,3-dinitrile | researchgate.netresearchgate.net |

| Product | (S)-3-Benzoyloxy-4-cyanobutanoic acid | researchgate.netresearchgate.net |

| Biocatalyst | Whole cells or enzymes (Nitrile Hydratase, Amidase) from microorganisms like Brevibacterium sp. R 312 or Rhodococcus sp. | researchgate.netrsc.org |

| Key Advantage | High enantioselectivity ("exquisite selectivity") | researchgate.netresearchgate.net |

| Reaction Type | Asymmetric enzymatic hydrolysis of a dinitrile | rsc.org |

Implementation of Safer Solvents and Reaction Media (e.g., Aqueous Systems)

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable. Water is often considered a benchmark green solvent.

The enzymatic synthesis of this compound is typically performed in aqueous media, such as a pH 7 buffer. researchgate.net This aligns perfectly with the green principle of using safer solvent systems. Conducting reactions in water eliminates the hazards associated with volatile, toxic, and flammable organic solvents that are common in conventional organic synthesis. While aqueous media can sometimes limit the solubility of hydrophobic substrates, techniques such as using buffer-organic solvent mixtures can be employed to enhance substrate availability to the enzyme. researchgate.net The development of biocatalytic processes that operate efficiently in water is a significant step towards more sustainable chemical manufacturing. nih.govmdpi.com

Energy Efficiency Considerations in Reaction Design and Process Optimization

A central goal of green chemistry is to design energy-efficient processes. This involves selecting reaction conditions that minimize energy consumption, such as operating at ambient temperature and pressure.

Biocatalytic reactions are renowned for their high efficiency under mild conditions. researchgate.net The enzymatic hydrolysis of nitriles to produce compounds like this compound occurs at or near room temperature and atmospheric pressure, drastically reducing the energy input compared to traditional chemical methods. tugraz.atchemeurope.com Conventional chemical hydrolysis of nitriles often demands high temperatures and pressures, making it an energy-intensive process. researchgate.net The industrial-scale production of acrylamide (B121943) and nicotinamide (B372718) using nitrile hydratase enzymes demonstrates that biocatalytic processes are not only energy-efficient but also economically viable and scalable. tandfonline.comwikipedia.org This successful industrial application serves as a model for how the synthesis of other specialty chemicals, including this compound, can be optimized for energy efficiency.

Future Research Directions and Emerging Opportunities

Discovery and Engineering of Novel Enantioselective Biocatalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, has emerged as a powerful tool for achieving high enantioselectivity under mild and environmentally friendly conditions. numberanalytics.comresearchgate.net For a chiral molecule like 3-Benzoyloxy-4-cyanobutanoic acid, where the stereochemistry at the C3 position is critical for its biological activity in downstream applications, biocatalysis offers a highly promising route for its synthesis. google.com

Future research is focused on the discovery and engineering of novel enzymes that can selectively produce the desired enantiomer of this compound or its precursors. This involves exploring diverse microbial sources for new enzymes and using protein engineering techniques, such as directed evolution and computational design, to enhance their activity, stability, and selectivity. numberanalytics.comnih.gov For instance, enzymes like hydrolases could be engineered for the kinetic resolution of a racemic mixture of a precursor, or lyases could be developed for the stereoselective addition of a cyano group. nih.gov A key area of development is tailoring biocatalysts to be effective in industrial processes, which includes creating stable enzyme preparations that can be easily handled and recycled. researchgate.netnih.gov

The table below illustrates potential classes of enzymes that could be engineered for the enantioselective synthesis of precursors to this compound.

| Enzyme Class | Potential Application in Synthesis | Target Transformation | Desired Outcome |

| Hydrolases (e.g., Lipases, Esterases) | Kinetic resolution of a racemic ester precursor | Selective hydrolysis of one enantiomer of a racemic ester | Enantiopure alcohol and remaining ester |

| Lyases (e.g., Hydroxynitrile Lyases) | Asymmetric cyanohydrin formation | Stereoselective addition of cyanide to an aldehyde precursor | Enantiopure cyanohydrin |

| Oxidoreductases (e.g., Dehydrogenases) | Asymmetric reduction of a keto-acid precursor | Stereoselective reduction of a ketone to a hydroxyl group | Enantiopure hydroxy acid |

| Peroxygenases | Regioselective hydroxylation | Introduction of a hydroxyl group at a specific position | Chiral hydroxy acid intermediate |

The development of such biocatalysts is crucial for creating more efficient and sustainable synthetic routes, reducing the reliance on traditional chemical methods that may require harsh conditions and produce significant waste. numberanalytics.comresearchgate.net

Development of Continuous Flow Processes for Synthesis

Continuous flow chemistry is rapidly moving from a niche academic technology to a mainstream platform for the production of fine chemicals and active pharmaceutical ingredients (APIs). acs.orgrsc.orgaurigeneservices.com This approach, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved product quality, and easier scalability. aurigeneservices.comcontractpharma.com

For the synthesis of this compound, a multi-step process, continuous flow offers several potential benefits. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. aurigeneservices.com For example, a continuous-flow protocol has been developed for the direct preparation of nitriles from carboxylic acids at high temperatures and pressures, a transformation relevant to the synthesis of this compound. nih.govdatapdf.com This method avoids the need for catalysts or additives, simplifying the purification process. nih.gov

Future research will likely focus on developing a fully integrated, multi-step continuous flow synthesis of this compound. This could involve telescoping several reaction steps without isolating the intermediates, which would significantly improve efficiency. nih.gov The table below outlines a hypothetical continuous flow setup for a key synthetic step.

| Parameter | Value/Description | Rationale |

| Reactor Type | Plug Flow Reactor (PFR) - e.g., heated coil | Provides excellent heat and mass transfer. |

| Reactants | Precursor carboxylic acid, Acetonitrile (as reagent and solvent) | Utilizes a catalyst-free acid-nitrile exchange reaction. nih.govdatapdf.com |

| Temperature | 300-350 °C | To achieve supercritical conditions for acetonitrile, enhancing reactivity. datapdf.com |

| Pressure | > 65 bar | To maintain the supercritical state and control the reaction. datapdf.com |

| Residence Time | 10-30 minutes | Optimized for maximum conversion to the nitrile. datapdf.com |

| Downstream Processing | In-line extraction or crystallization | To enable continuous purification of the product. |

The integration of real-time monitoring and control, potentially through Process Analytical Technology (PAT), would further enhance the robustness and efficiency of such a continuous process. contractpharma.com

Expansion of Synthetic Utility in Unexplored Chemical Spaces

While this compound is a known intermediate, its full potential as a versatile building block in organic synthesis remains largely untapped. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a benzoyloxy group—offers a rich platform for a wide range of chemical transformations.

Future research in this area will focus on exploring novel reactions that leverage the unique reactivity of this compound. For example, the cyano and carboxylic acid groups could be used to construct complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. The benzoyloxy group, while often serving as a protecting group, could also participate in rearrangement or substitution reactions to introduce further complexity.

Potential areas for expanding the synthetic utility of this compound include:

Domino Reactions: Designing multi-step, one-pot reactions that are triggered by the selective transformation of one functional group, leading to a cascade of bond-forming events.

Synthesis of Novel Heterocycles: Utilizing the nitrile and carboxylic acid functionalities as synthons for the construction of novel pyridones, piperidines, or other nitrogen-containing ring systems.

Photoredox Catalysis: Employing visible light-mediated reactions for the decarboxylative functionalization of the carboxylic acid, allowing for the introduction of a wide range of substituents. A recent study demonstrated the room-temperature decarboxylative cyanation of carboxylic acids using this technology. rsc.org

Derivatization for New Applications: Systematically modifying each functional group to create a library of new compounds for screening in various biological assays, potentially uncovering new therapeutic applications.

By expanding the known chemical transformations of this versatile intermediate, chemists can unlock new pathways to complex and valuable molecules.

Integration with Artificial Intelligence and Automated Synthesis Platforms

The convergence of artificial intelligence (AI), machine learning (ML), and robotic automation is set to revolutionize chemical synthesis. nih.gov These technologies can accelerate the discovery of new synthetic routes, optimize reaction conditions, and enable the automated production of complex molecules. researchgate.netacs.org

The integration of these computational tools with automated synthesis platforms can create a closed-loop system for discovery and optimization. illinois.edu An automated platform could, for example, perform a series of small-scale reactions to screen different catalysts or conditions for a key step in the synthesis of this compound, with the results being fed back to the ML model for further refinement. chemspeed.com This approach not only speeds up the development process but also allows for the exploration of a much wider range of reaction parameters than would be possible with manual experimentation.

The table below summarizes the potential impact of AI and automation on the synthesis of this compound.

| Technology | Application | Potential Impact |

| AI-powered Retrosynthesis | Proposing novel synthetic routes | Discovery of more efficient and sustainable pathways. nih.gov |

| Machine Learning | Predicting reaction outcomes and optimizing conditions | Reduced experimental burden and faster process development. researchgate.netacs.org |

| Automated Synthesis Platforms | High-throughput screening and production | Rapid identification of optimal reaction conditions and on-demand synthesis. chemspeed.comsigmaaldrich.com |

| Integrated Systems | Closed-loop discovery and optimization | Autonomous development of robust and efficient synthetic processes. illinois.edu |

As these technologies mature, they will play an increasingly important role in the development of synthetic routes for complex and valuable molecules like this compound, making their production faster, cheaper, and more sustainable.

常见问题

Basic: What are the established synthetic routes for 3-Benzoyloxy-4-cyanobutanoic acid, and what key reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, such as esterification of hydroxyl groups or cyanide substitution. A common approach is the benzoylation of a hydroxyl-containing precursor (e.g., 4-cyanobutanoic acid derivatives) using benzoyl chloride under basic conditions. Reaction parameters like temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents significantly impact yield and purity . For example, Tomisawa et al. (1985) optimized similar benzoylpropionic acid syntheses by controlling anhydrous conditions to minimize hydrolysis of the benzoyl group . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what spectral signatures are diagnostic?

- NMR Spectroscopy : The benzoyloxy group produces distinct aromatic proton signals (δ 7.4–8.1 ppm, multiplet) and a carbonyl resonance (δ ~170 ppm in NMR). The cyanobutanoic acid backbone shows characteristic α-proton splitting (δ 2.5–3.5 ppm) and a nitrile carbon signal (δ ~115 ppm) .

- Mass Spectrometry : ESI-MS typically reveals the molecular ion peak at m/z 233.22 (CHNO) with fragmentation patterns indicating loss of the benzoyl group (CHCO, m/z 105) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) are used to assess purity. Retention times vary with mobile phase composition (e.g., acetonitrile/water gradients) .

Advanced: How can researchers systematically investigate the structure-activity relationships (SAR) of this compound derivatives for therapeutic potential?

SAR studies require iterative modifications to the core structure:

- Substituent Variation : Replace the benzoyloxy group with other acyloxy moieties (e.g., acetyl, phenylpropionyl) to assess steric/electronic effects. Kawashima et al. (1992) demonstrated that bulkier substituents enhanced anti-inflammatory activity in related compounds .

- Bioisosteric Replacement : Substitute the nitrile group with carboxyl or amide functionalities to modulate solubility and target binding .

- In Vitro Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or receptor binding using competitive ELISA or fluorescence polarization .

Advanced: What computational strategies are employed to predict the biological targets and binding affinities of this compound?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., COX-2). The nitrile and benzoyloxy groups often form hydrogen bonds with catalytic residues .

- QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) to correlate structural features with activity. A study on analogous compounds achieved R > 0.85 using Random Forest algorithms .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical protein-ligand interactions .

Basic: What are the critical factors affecting the solubility and stability of this compound under various experimental conditions?

- Solubility : Poor aqueous solubility (logP ~2.5) necessitates DMSO or ethanol as solvents. Micellar solubilization using SDS (0.1–1%) improves bioavailability in cell-based assays .

- Stability : The compound degrades under strong acidic/basic conditions via hydrolysis of the ester and nitrile groups. Storage at –20°C in amber vials under nitrogen atmosphere minimizes decomposition .

Advanced: How does stereochemistry at the C-3 position influence the biological activity of this compound analogs?

Stereochemical configuration significantly impacts target selectivity. For example:

- (S)-Enantiomers of related 3-amino-4-phenylbutanoic acids showed 10-fold higher affinity for GABA receptors than (R)-forms due to optimal spatial alignment with chiral binding pockets .

- Racemic mixtures may exhibit reduced efficacy, necessitating chiral separation techniques (e.g., HPLC with amylose columns) .

Advanced: What experimental approaches resolve contradictions in reported biological data for this compound derivatives?

- Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives/negatives .

- Orthogonal Assays : Validate enzyme inhibition via both fluorometric and radiometric methods .

- Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

Basic: What are the recommended protocols for handling and storing this compound to prevent decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。